Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Description
Significance in Organic Synthesis and Medicinal Chemistry
The strategic placement of electron-donating and electron-withdrawing groups on the aromatic ring of Methyl 2-amino-5-hydroxy-4-methoxybenzoate makes it a valuable precursor in the synthesis of various heterocyclic compounds. Notably, aminobenzoate derivatives are key starting materials for the synthesis of quinazolinones, a class of compounds renowned for their broad spectrum of biological activities, including anticancer and antiviral properties. The amino group provides a reactive site for cyclization reactions, a fundamental strategy in the assembly of these important heterocyclic systems.
In medicinal chemistry, the core structure of substituted benzoates is a common feature in many pharmacologically active molecules. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated as potent agonists and antagonists for 5-HT4 receptors, highlighting the therapeutic potential of this class of compounds. acs.org Furthermore, studies on eugenyl benzoate (B1203000) derivatives have demonstrated their potential as BCL-2 inhibitors in colorectal cancer, underscoring the importance of the benzoate scaffold in the design of novel therapeutic agents. The specific substitution pattern of this compound offers a unique scaffold for the development of new drug candidates with potentially enhanced efficacy and selectivity.
Overview of Structural Features and Reactivity Principles
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating nature of the amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to them. Conversely, the methyl ester (-COOCH3) group is electron-withdrawing and deactivates the ring.
The amino group is a primary nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization. The hydroxyl group can undergo O-alkylation and O-acylation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This array of reactive sites allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of diverse molecular targets. A retracted study on the synthesis of the anticancer drug Gefitinib utilized a structurally similar intermediate, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, which underwent cyclization to form a quinazolinone core, illustrating a key reaction pathway for this class of compounds. mdpi.com
Current Research Landscape and Future Directions for Benzoate Derivatives
The current research on benzoate derivatives is vibrant and multifaceted. Scientists are exploring their applications in various fields, from materials science to drug discovery. For example, some benzoate derivatives are being investigated for their use in liquid crystals and as photoluminescent materials. In medicinal chemistry, there is a strong focus on developing new therapeutic agents based on the benzoate scaffold. Recent studies have explored methyl benzoate and cinnamate (B1238496) analogs as modulators of DNA methylation in hepatocellular carcinoma, indicating a potential role in epigenetic cancer therapy. nih.gov
The future of research on benzoate derivatives, including compounds like this compound, is promising. There is a growing interest in the development of "green" and more efficient synthetic methodologies for their preparation. Furthermore, the exploration of their potential as prodrugs and in the targeted delivery of therapeutic agents is an active area of investigation. The unique substitution pattern of this compound makes it an attractive candidate for inclusion in compound libraries for high-throughput screening to identify new lead compounds for various diseases. As our understanding of the structure-activity relationships of these molecules deepens, we can expect to see the emergence of novel and more effective drugs and materials based on the versatile benzoate framework.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOPZZPGYOVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630882 | |
| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-44-0 | |
| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 Amino 5 Hydroxy 4 Methoxybenzoate
Established Synthetic Pathways and Precursors
Established methods for synthesizing Methyl 2-amino-5-hydroxy-4-methoxybenzoate often rely on multi-step processes starting from commercially available substituted benzoic acids. These pathways typically involve nitration followed by reduction to introduce the required amino group.
Synthesis from Substituted Benzoic Acids
The synthesis often commences with appropriately substituted benzoic acids, which serve as foundational precursors. A common starting material is a methoxy-hydroxybenzoic acid derivative, which already contains some of the necessary functional groups. For instance, a synthetic route can be initiated from 3-methoxy-4-hydroxybenzoic acid mdpi.com. This acid is first esterified, typically using thionyl chloride in methanol (B129727), to produce the corresponding methyl ester, methyl 4-hydroxy-3-methoxybenzoate mdpi.com.
Another approach might begin with p-aminosalicylic acid (4-amino-2-hydroxybenzoic acid) googleapis.com. The general principle involves the transformation of a benzoic acid into the target aniline (B41778) derivative through a series of reactions that modify the substituents on the aromatic ring rsc.org. The choice of the initial benzoic acid derivative is critical as it dictates the subsequent steps required to install the correct functional groups at the desired positions.
Utilization of Nitrobenzoate Intermediates
A key step in many synthetic routes is the introduction of a nitro group ortho to the eventual amino group, which is later reduced. This is achieved through electrophilic aromatic substitution, specifically nitration. For example, after protecting or modifying the hydroxyl group of a substituted methyl benzoate (B1203000), nitration is carried out. A mixture of nitric acid and sulfuric acid is a common nitrating agent mdpi.comaiinmr.com.
A crucial intermediate in the synthesis of the title compound is Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate nih.govchemsrc.com. This compound can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid compounds or by the esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid in the presence of an acid catalyst like sulfuric acid in methanol google.com. The nitration of a precursor like methyl 3-hydroxy-4-methoxybenzoate would also lead to nitrobenzoate intermediates mdpi.com. The conditions for nitration, such as temperature and reaction time, must be carefully controlled to ensure the desired regioselectivity and to minimize the formation of unwanted byproducts orgsyn.org.
| Compound Name | Molecular Formula | Role in Synthesis | Reference |
|---|---|---|---|
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C₉H₉NO₆ | Direct precursor to the target compound via reduction. | nih.govgoogle.com |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | C₁₂H₁₄ClNO₆ | An intermediate in a multi-step synthesis, which is reduced to the corresponding amine. | mdpi.com |
| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | C₁₂H₁₅ClO₄ | A precursor that undergoes nitration to form a nitrobenzoate intermediate. | mdpi.com |
| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | C₈H₇NO₆ | Acid precursor which is esterified to form Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. | google.com |
Catalytic Reduction Approaches for Amino Group Formation
The final step in forming the amino group is the reduction of the nitro group of the nitrobenzoate intermediate. This transformation is a well-established and reliable reaction in organic synthesis. Several reduction methods are employed, with catalytic hydrogenation being a common choice. This method involves using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), at room temperature and atmospheric pressure .
Alternatively, metal-based reductions in acidic or neutral media are frequently used. A widely documented method involves the use of powdered iron in acetic acid mdpi.com. The mixture is heated to facilitate the reduction of the nitro group to an amine. Another effective system for this reduction is a mixture of powdered iron and ammonium (B1175870) chloride in a solvent system like methanol and water mdpi.com. These methods are favored for their efficiency and the relatively inexpensive nature of the reagents.
| Reducing Agent/System | Catalyst/Co-reagent | Reaction Conditions | Reference |
|---|---|---|---|
| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure | |
| Powdered Iron (Fe) | Acetic Acid | Heated (e.g., 50-60°C) | mdpi.com |
| Powdered Iron (Fe) | Ammonium Chloride (NH₄Cl) | Methanol/Water solvent system | mdpi.com |
Novel Synthetic Routes and Process Optimization
Modern synthetic chemistry focuses on developing more efficient and selective methods. For a multi-functionalized molecule like this compound, this involves strategies that precisely control the placement of functional groups and minimize the need for cumbersome protection and deprotection steps.
Regioselective Synthesis Strategies
Regioselectivity is paramount in the synthesis of substituted aromatic compounds to ensure the correct isomer is formed. Novel strategies often employ directing groups or specific reaction conditions to control the position of incoming substituents. For instance, in the synthesis of various methyl hydroxy-methoxybenzoates, regioselective protection of one hydroxyl group over another is a critical step diva-portal.org. This allows for selective modification, such as methylation, of the unprotected hydroxyl group.
The inherent electronic properties of the substituents on the benzene (B151609) ring also guide the regioselectivity of reactions like nitration. Computational studies can be employed to understand and predict the outcome of such reactions, revealing how existing groups, such as a 2-hydroxyaryl moiety, can direct the reaction pathway toward a specific regioisomer nih.gov. In some complex syntheses, regioselective demethylation has been a key, albeit sometimes costly, step to differentiate between two methoxy (B1213986) groups mdpi.com.
Protecting Group Chemistry in Hydroxyl Functionalization
In molecules with multiple reactive sites, such as hydroxyl and amino groups, protecting groups are essential tools organic-chemistry.org. They temporarily mask a functional group to prevent it from reacting while another part of the molecule is being modified. The choice of protecting group is crucial; it must be stable under the reaction conditions and easily removable afterward without affecting the rest of the molecule organic-chemistry.org.
For hydroxyl groups, protecting groups like pivaloyl esters can be used. A regioselective protection-deprotection strategy might involve the selective pivaloylation of a less sterically hindered hydroxyl group. This allows the remaining hydroxyl group to be functionalized, for example, by methylation. Subsequently, the pivaloyl group is removed via methanolysis to reveal the original hydroxyl group diva-portal.org. Similarly, benzyl (B1604629) ethers are used to protect hydroxyls; the benzyl group can be attached using benzyl chloride and later removed prepchem.com. The use of orthogonal protecting groups—groups that can be removed under different conditions—allows for the sequential modification of multiple functional groups within the same molecule organic-chemistry.org.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic amines to minimize environmental impact. The traditional reduction of nitroaromatics often uses stoichiometric metallic reagents like iron powder, which can generate large amounts of iron sludge, posing disposal challenges. rsc.org
Modern catalytic methods offer greener alternatives. Catalytic transfer hydrogenation, for instance, uses a hydrogen donor like hydrazine (B178648) or formic acid in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas. davidpublisher.com Research has also focused on developing catalysts that are effective at room temperature, reducing energy consumption. rsc.orgacs.org
The use of more environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent, and methods for the reduction of nitroarenes in aqueous media have been developed, for example, using zinc metal with ammonium chloride or sodium borohydride (B1222165) with a Pd/C catalyst. davidpublisher.com Photocatalysis represents a frontier in green synthesis, utilizing light energy to drive the reduction, potentially with semiconductor-based catalysts. rsc.org
Table 2: Comparison of Traditional vs. Green Reduction Methods
| Method | Reagents | Advantages | Disadvantages |
| Traditional | Fe/HCl or Sn/HCl | Inexpensive, reliable | Produces large amounts of metallic waste |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean product | Requires high-pressure H₂, catalyst can be expensive/pyrophoric |
| Green Catalytic Transfer Hydrogenation | Hydrazine, Pd/C | Avoids high-pressure H₂ | Hydrazine is toxic |
| Aqueous Media Reduction | Zn/NH₄Cl in H₂O | Uses water as a solvent, milder conditions | May have lower efficiency for some substrates |
| Room-Temperature Catalysis | B₂(OH)₄, 4,4'-bipyridine | Low energy consumption, rapid | Reagents may be specialized or costly acs.org |
Impurity Profiling and Purification Techniques in Synthetic Chemistry
The purity of any synthesized chemical compound is critical, especially for applications in pharmaceuticals and materials science. nih.gov For this compound, impurities can arise from unreacted starting materials, intermediates, or by-products from side reactions.
Impurity Profiling: The identification and quantification of these impurities is known as impurity profiling. A combination of chromatographic and spectroscopic techniques is typically employed.
Thin-Layer Chromatography (TLC): A rapid and inexpensive method used to monitor the progress of a reaction and get a preliminary assessment of the product's purity. numberanalytics.com
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of purity. It can separate the main compound from trace impurities with high resolution. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compound and its potential impurities are volatile. It provides separation and structural information from the mass spectrum. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can detect and help identify impurities if they are present in sufficient concentration. sapub.org
Purification Techniques: Once impurities are identified, appropriate purification methods are used to achieve the desired level of purity.
Recrystallization: A common technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.
Column Chromatography: A highly effective method for separating compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel). numberanalytics.comsapub.org The crude mixture is loaded onto a column, and a solvent (eluent) is passed through, carrying the different components at different rates.
Distillation: While more common for liquid purification, it can be used if the compound is thermally stable and has a significantly different boiling point from its impurities. scienceready.com.au
Table 3: Common Purification and Analytical Techniques
| Technique | Purpose | Principle |
| Recrystallization | Purification of Solids | Differential solubility of the compound and impurities in a solvent at different temperatures. |
| Column Chromatography | Purification/Separation | Differential adsorption of components onto a solid stationary phase as a mobile phase passes through. sapub.org |
| HPLC | Purity Analysis & Quantification | High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. nih.gov |
| NMR Spectroscopy | Structure Elucidation & Impurity ID | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. sapub.org |
Derivatization and Functionalization of Methyl 2 Amino 5 Hydroxy 4 Methoxybenzoate
Chemical Transformations at the Amino Group
The amino group, being a primary aromatic amine, is a versatile handle for numerous chemical modifications, including acylation, sulfonylation, diazotization, and amidation.
The nucleophilic nature of the primary amino group allows it to readily react with acylating and sulfonylating agents.
Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often employed to protect the amino group during subsequent reactions. For instance, acetylation with acetic anhydride (B1165640) can be performed to yield the acetamide (B32628) derivative. This protection strategy is crucial when further transformations are intended at other positions of the molecule, preventing unwanted side reactions involving the amino group. The lone pair of electrons on the nitrogen of the resulting acetanilide (B955) interacts with the adjacent carbonyl group through resonance, thus reducing the activating effect of the amino group on the aromatic ring. byjus.com
Sulfonylation: The reaction of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine, yields sulfonamides. libretexts.org The sulfonylation of aromatic amines can be influenced by reaction conditions. For example, the reaction of aniline (B41778) with concentrated sulfuric acid produces anilinium hydrogensulfate, which upon heating can rearrange to p-aminobenzenesulfonic acid (sulfanilic acid). byjus.comacs.org For Methyl 2-amino-5-hydroxy-4-methoxybenzoate, direct sulfonylation would likely occur at the amino group to form the corresponding sulfonamide. The resulting sulfonamides are known for their chemical stability.
Table 1: Acylation and Sulfonylation Reactions at the Amino Group
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (e.g., Acetyl chloride) | N-Acyl derivative | Inert solvent, base (e.g., pyridine, triethylamine) |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-Acyl derivative | With or without a catalyst, sometimes neat |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | N-Sulfonyl derivative | Inert solvent, base (e.g., pyridine) |
| Sulfonylation | Concentrated Sulfuric Acid | N-Sulfonic acid (after rearrangement) | Heating |
The primary aromatic amino group can be converted into a diazonium salt, which is a versatile intermediate for the synthesis of various derivatives, most notably azo compounds.
Table 2: Diazotization and Azo Coupling
| Step | Reagent | Intermediate/Product | General Conditions |
|---|---|---|---|
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Aryl Diazonium Salt | 0-5 °C, aqueous solution |
| Azo Coupling | Electron-rich aromatic compound (e.g., Phenol (B47542), Aniline) | Azo Compound | Alkaline or slightly acidic conditions, low temperature |
The functional groups of this compound allow for both the formation of amides at the amino group and the conversion of the methyl ester to an amide.
Amidation at the Amino Group: Similar to acylation with monocarboxylic acid derivatives, the amino group can react with dicarboxylic acids or their derivatives to form amides, potentially leading to the formation of polymers or macrocycles if a suitable difunctional coupling partner is used.
Ester-Amide Interconversion (Aminolysis): The methyl ester group can be converted to an amide through a process called aminolysis. This reaction involves heating the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. This transformation allows for the introduction of a wide variety of substituted amino groups in place of the methyl ester, providing access to a large library of amide derivatives. The reaction can often be driven to completion by using a large excess of the amine or by removing the methanol (B129727) byproduct. masterorganicchemistry.com
Table 3: Ester to Amide Conversion (Aminolysis)
| Amine Reagent | Product Type | General Conditions |
|---|---|---|
| Ammonia (NH₃) | Primary Amide | Heating with aqueous or alcoholic ammonia |
| Primary Amine (R-NH₂) | Secondary Amide | Heating with the amine, often neat or in a suitable solvent |
| Secondary Amine (R₂NH) | Tertiary Amide | Heating with the amine, often neat or in a suitable solvent |
Modifications at the Hydroxyl Group
The phenolic hydroxyl group is another key site for the derivatization of this compound, enabling the formation of ethers and esters.
The Williamson ether synthesis is a widely used method for the preparation of ethers, and it is well-suited for the etherification of the phenolic hydroxyl group in the target molecule. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide or another electrophile with a good leaving group in an Sₙ2 reaction. wikipedia.orgyoutube.com
Common bases used for the deprotonation step include sodium hydride (NaH) or potassium carbonate (K₂CO₃). masterorganicchemistry.com The choice of the alkylating agent can vary widely, allowing for the introduction of diverse alkyl or substituted alkyl groups at the 5-position. For example, reaction with ethyl iodide would yield the 5-ethoxy derivative, while reaction with benzyl (B1604629) chloride would afford the 5-benzyloxy derivative. wikipedia.org This method is highly versatile for creating both simple and complex ethers.
Table 4: Williamson Ether Synthesis at the Hydroxyl Group
| Base | Alkylating Agent (R-X) | Product Type | General Conditions |
|---|---|---|---|
| Sodium Hydride (NaH) | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | 5-Alkoxy derivative | Aprotic solvent (e.g., THF, DMF) |
| Potassium Carbonate (K₂CO₃) | Alkyl Halide (e.g., Benzyl chloride) | 5-Alkoxy derivative | Polar aprotic solvent (e.g., Acetone, DMF), often with heating |
| Sodium Hydroxide (B78521) (NaOH) | Alkyl Halide | 5-Alkoxy derivative | Aqueous or phase-transfer conditions |
The phenolic hydroxyl group can be esterified to form the corresponding ester derivatives. This transformation is of particular interest in medicinal chemistry for the design of prodrugs. researchgate.net A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. Esterification of a phenolic hydroxyl group can increase the lipophilicity of a molecule, which can enhance its absorption and cell membrane permeability. nih.govscirp.org
The esterification can be achieved by reacting the phenol with an acid chloride or an acid anhydride in the presence of a base. Alternatively, coupling with a carboxylic acid can be facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1,3-diisopropylcarbodiimide (DIC). acs.org By choosing different carboxylic acids, a wide range of ester prodrugs with varying physicochemical and pharmacokinetic properties can be synthesized. For instance, esterification with amino acids can improve water solubility and targeting to specific transporters. researchgate.net These ester prodrugs are designed to be stable until they are cleaved by esterase enzymes in the body to release the active parent drug. nih.gov
Table 5: Esterification of the Hydroxyl Group for Prodrug Design
| Esterifying Agent | Coupling Method | Prodrug Type | Potential Advantage |
|---|---|---|---|
| Aliphatic Acid Chloride/Anhydride | Base-catalyzed | Aliphatic Ester | Increased lipophilicity |
| Aromatic Acid Chloride/Anhydride | Base-catalyzed | Aromatic Ester | Modified electronic and steric properties |
| Carboxylic Acid + Coupling Agent (e.g., DCC, DIC) | Carbodiimide-mediated | Various Esters | Mild reaction conditions |
| Amino Acid Derivative | Active Ester or Carbodiimide | Amino Acid Ester | Improved solubility, potential for targeted transport |
Carboxylate Ester Modifications
The methyl ester group of this compound is another key site for functionalization, allowing for the synthesis of carboxylic acids, other esters, and amides.
Hydrolysis and Ester Exchange Reactions
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5-hydroxy-4-methoxybenzoic acid (CAS 31839-21-1), typically under basic conditions. chemicalbook.comclearsynth.com This reaction is usually carried out by heating the ester in the presence of an aqueous base such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. For a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, hydrolysis has been successfully achieved using potassium hydroxide in a mixture of methanol and water. google.com
Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. For example, reacting the methyl ester with an excess of another alcohol in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like the corresponding alkoxide) can yield a different ester. This reaction is often driven to completion by using the new alcohol as the solvent.
Amidation at the Carboxylate Moiety
The carboxylate ester can be converted into an amide by reaction with an amine. A common method involves the direct aminolysis of the ester with an amine, which may require elevated temperatures. A more facile approach is the conversion of the ester to a more reactive intermediate. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can convert the methyl ester to the corresponding benzoylhydrazide, a key intermediate for the synthesis of various heterocyclic compounds. This has been demonstrated for the analogous methyl 4-methoxybenzoate. nih.gov Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Multi-functional Derivatization Strategies
The strategic and sequential modification of multiple functional groups on the this compound scaffold allows for the construction of complex molecular architectures. A prominent example of such a strategy is the synthesis of quinazoline (B50416) derivatives, which are important scaffolds in medicinal chemistry.
In a typical synthesis, the amino group of a related compound, methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, is reacted with formamidine (B1211174) acetate (B1210297) to construct the pyrimidine (B1678525) ring of the quinazoline system. nih.gov This cyclization reaction involves both the amino group and the ortho-disposed ester group, which is transformed in the process. Such strategies highlight the utility of this compound as a versatile starting material where multiple functional points can be engaged in a single synthetic sequence to build molecular complexity.
Another multi-functional derivatization approach, often employed in fields like metabolomics, involves the simultaneous or sequential "tagging" of different functional groups to enhance their analytical properties. nih.govrsc.org For this compound, this could involve acylating the amine and hydroxyl groups with a reagent containing a tertiary amine for enhanced mass spectrometry detection, followed by amidation of the carboxylate group with a similarly tagged amine. nih.gov These strategies underscore the versatility of this molecule as a template for diverse chemical modifications.
Table 2: Summary of Derivatization Reactions
| Section | Reaction Type | Functional Group(s) Involved | Typical Reagents | Product Type |
| 3.2.3 | Protection | Amino, Hydroxyl | (Boc)₂O, TBDMS-Cl, etc. | Protected derivative |
| 3.3.1 | Hydrolysis | Carboxylate Ester | NaOH or KOH (aq), then H⁺ | Carboxylic acid |
| 3.3.1 | Transesterification | Carboxylate Ester | Alcohol, Acid or Base catalyst | New ester |
| 3.3.2 | Amidation | Carboxylate Ester | Amine, or Hydrazine hydrate | Amide or Hydrazide |
| 3.4 | Cyclization | Amino, Carboxylate Ester | Formamidine acetate | Quinazoline derivative |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with high accuracy.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers (activation energies), the most favorable reaction pathways for the synthesis or degradation of Methyl 2-amino-5-hydroxy-4-methoxybenzoate can be determined. For instance, DFT methods can be used to model the step-by-step mechanism of its formation, identifying the geometry and energy of the transition state for each elementary step. These calculations can clarify regioselectivity and stereoselectivity, providing a theoretical foundation for optimizing reaction conditions. While specific DFT studies on the reaction mechanisms of this exact molecule are not prevalent, the methodology is broadly applied in chemical research to explore reaction kinetics and mechanisms for similar compounds researchgate.net.
The electronic structure of a molecule governs its reactivity. DFT calculations provide key insights through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, can quantify the reactivity of different sites within the this compound molecule. A Molecular Electrostatic Potential (MEP) map can further visualize the electron density distribution, highlighting electrophilic and nucleophilic sites prone to attack. This information is vital for predicting how the molecule will interact with other reagents researchgate.netresearchgate.net.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Note: This data is illustrative of typical DFT outputs and not from a specific study on this molecule.)
| Descriptor | Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | High kinetic stability |
| Electronegativity (χ) | 4.0 | General reactivity |
| Chemical Hardness (η) | 2.2 | Resistance to charge transfer |
| Global Softness (S) | 0.45 | High polarizability |
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformers of this compound. By systematically rotating the rotatable bonds (e.g., around the C-O and C-C single bonds of the methoxy (B1213986) and ester groups), a potential energy surface can be generated nih.govresearchgate.net. This energy landscape reveals the energy minima corresponding to stable conformers and the energy barriers separating them. Understanding the preferred conformation is essential as the three-dimensional shape of the molecule dictates its physical properties and how it can interact with other molecules, such as biological receptors nih.gov.
Table 2: Example of Relative Energies for Hypothetical Conformers of this compound (Note: This data is for illustrative purposes.)
| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Stability |
| A | 0° | 5.2 | Unstable (Eclipsed) |
| B | 60° | 1.5 | Stable (Gauche) |
| C | 120° | 2.8 | Less Stable |
| D | 180° | 0.0 | Most Stable (Anti) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the motion of atoms and molecules over time.
If this compound is investigated for potential biological activity, MD simulations are crucial for studying its interaction with a target protein or receptor. After an initial docking pose is predicted, MD simulations can assess the stability of the ligand-receptor complex over time (e.g., nanoseconds to microseconds). These simulations reveal how the ligand adjusts its conformation within the binding site and which specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are most persistent. This detailed understanding of the binding mode is critical for structure-based drug design researchgate.net. Furthermore, advanced computational techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be applied to MD trajectories to predict the binding affinity (e.g., ΔG_bind) with greater accuracy than simpler scoring functions researchgate.net.
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules (e.g., water). These simulations can reveal how the solvent affects the conformational preferences of the molecule by stabilizing certain conformers through interactions like hydrogen bonding. They also provide insights into the solvation shell structure and the dynamics of solvent molecules around the solute. Understanding solvent effects is important for predicting solubility and for bridging the gap between theoretical calculations in a vacuum and experimental results in solution . Studies on similar molecules have shown that properties like molar refraction and polarizability are heavily influenced by drug-solvent interactions, which can be effectively modeled using simulation techniques .
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular features affect a compound's efficacy or potency, QSAR models serve as predictive tools in drug discovery and development. These models are instrumental in forecasting the activity of untested molecules, thereby prioritizing synthetic efforts and reducing the costs and time associated with experimental screening.
In the context of derivatives of this compound, QSAR studies can elucidate the key structural attributes required for a specific biological effect. These models are typically developed using a "training set" of molecules with known activities. Statistical methods are then employed to correlate various molecular descriptors—numerical representations of molecular properties—with the observed biological responses. The resulting equation or model can then be validated using a "test set" of compounds not used in the model's development to assess its predictive power.
Prediction of Biological Activities of Derivatives
QSAR models are powerful tools for predicting the biological activities of novel derivatives of a lead compound like this compound. Once a statistically robust QSAR model is established, it can be used to estimate the activity of virtual or yet-to-be-synthesized derivatives. This in silico screening allows researchers to explore a vast chemical space and identify promising candidates for synthesis and further experimental testing.
The predictive capacity of a QSAR model is contingent on the molecular descriptors used in its development. These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic properties of a molecule, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). They are crucial for understanding interactions with biological targets that are electrostatic in nature.
Steric Descriptors: These describe the size and shape of a molecule. Descriptors like molecular weight, volume, and surface area can influence how well a molecule fits into a receptor's binding pocket.
Hydrophobic Descriptors: These pertain to a molecule's solubility characteristics. The partition coefficient (logP) is a common hydrophobic descriptor that plays a significant role in a drug's ability to cross cell membranes.
Topological Descriptors: These are numerical representations of the molecular structure, including branching and connectivity indices, which can indirectly capture steric and electronic features.
For a hypothetical series of derivatives of this compound, a QSAR study might reveal that specific substitutions at the amino or hydroxyl groups significantly impact a particular biological activity, for instance, inhibitory action against a specific enzyme. The model could predict that electron-withdrawing groups at a certain position enhance activity, while bulky substituents are detrimental.
The following interactive data table illustrates a hypothetical QSAR model for a series of derivatives, predicting their inhibitory activity (pIC50) based on key molecular descriptors.
| Derivative | Substituent (R) | LogP | Molecular Weight | Predicted pIC50 |
|---|---|---|---|---|
| 1 | -H | 1.5 | 197.19 | 5.2 |
| 2 | -CH3 | 1.9 | 211.22 | 5.8 |
| 3 | -Cl | 2.1 | 231.64 | 6.1 |
| 4 | -NO2 | 1.4 | 242.19 | 6.5 |
| 5 | -OCH3 | 1.6 | 227.22 | 5.5 |
Design of Novel Compounds with Enhanced Properties
Beyond predicting the activity of existing or hypothetical compounds, QSAR models are instrumental in the rational design of novel molecules with enhanced biological properties. The insights gained from a QSAR model regarding the positive and negative contributions of various structural features can guide medicinal chemists in making targeted modifications to a lead compound.
For example, if a QSAR model for a series of aminobenzoate derivatives indicates that increased hydrophobicity is correlated with higher activity, chemists can design new derivatives with more lipophilic substituents. nih.gov Similarly, if the model suggests that a hydrogen bond donor at a specific position is crucial for binding to a biological target, new compounds can be designed to incorporate this feature. nih.gov
The design process is often iterative. A first-generation QSAR model is used to design and synthesize a new set of compounds. The experimental activities of these new compounds are then used to refine and improve the QSAR model, leading to a more accurate predictive tool for the next round of design.
A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased the inhibitory activity. nih.gov Such findings are invaluable for guiding the design of more potent inhibitors.
The following interactive data table presents a hypothetical scenario where a QSAR model is used to guide the design of new derivatives of this compound with predicted improvements in a desired biological activity.
| Compound ID | Proposed Modification | Rationale from QSAR Model | Predicted Activity Enhancement |
|---|---|---|---|
| Design-1 | Addition of a trifluoromethyl group | Increased lipophilicity and electron-withdrawing character | ++ |
| Design-2 | Replacement of hydroxyl with a bioisosteric group | Improved metabolic stability while maintaining key interactions | + |
| Design-3 | Introduction of a flexible side chain | To explore additional binding pockets in the target protein | +++ |
| Design-4 | Cyclization of the amino and carboxyl groups | To create a more rigid scaffold and improve selectivity | ++ |
By leveraging the predictive power of QSAR, the process of drug discovery can be made more efficient and focused, ultimately accelerating the development of new therapeutic agents.
Advanced Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the precise molecular weight and elemental composition of the compound, and to gain structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the unambiguous determination of a molecule's elemental formula. For Methyl 2-amino-5-hydroxy-4-methoxybenzoate, the experimentally determined mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ was found to be 198.0761. This value is in excellent agreement with the calculated theoretical mass of 198.0766 for the protonated molecular formula C₉H₁₂NO₄. This confirmation is critical for verifying the identity of the synthesized or isolated compound.
In Electron Ionization (EI) mass spectrometry, the molecular ion of this compound (m/z = 197) can undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway is the loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, a common α-cleavage, to yield a stable acylium ion at m/z 166. Another expected fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups to produce an ion at m/z 182. Subsequent loss of carbon monoxide (CO) from these fragment ions can also occur, leading to further daughter ions. For instance, the ion at m/z 166 could lose CO to form an ion at m/z 138. These fragmentation patterns are diagnostic for the presence of the methyl ester and methoxy functional groups within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The spectrum shows strong, sharp bands at 3471 and 3380 cm⁻¹, which are indicative of the N-H stretching vibrations of the primary amine (-NH₂) group. The O-H stretching of the phenolic hydroxyl group is also expected in this region, often appearing as a broader band. A strong absorption at 1682 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by C=C stretching vibrations observed at 1621 and 1526 cm⁻¹.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3471 | N-H Stretch | Primary Amine |
| 3380 | N-H Stretch | Primary Amine |
| 1682 | C=O Stretch | Ester |
| 1621 | C=C Stretch | Aromatic Ring |
Identification of Functional Groups
Spectroscopic analysis is fundamental in identifying the key functional groups within this compound. The presence of an amino group (-NH2), a hydroxyl group (-OH), a methoxy group (-OCH3), and a methyl ester group (-COOCH3) attached to a benzene (B151609) ring defines its chemical reactivity and physical properties. These groups can be identified by their characteristic signals in various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
| Functional Group | Spectroscopic Indication |
| Amino (-NH2) | Characteristic stretching and bending vibrations in IR spectra. |
| Hydroxyl (-OH) | Broad absorption band in the IR spectrum due to hydrogen bonding. |
| Methoxy (-OCH3) | Specific proton and carbon signals in NMR spectra. |
| Methyl Ester (-COOCH3) | Carbonyl stretch in the IR spectrum and distinct NMR signals. |
Vibrational Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, particularly IR and Raman, offers deep insights into the molecular vibrations and the nature of hydrogen bonding in this compound. The presence of both donor (-OH and -NH2) and acceptor (carbonyl oxygen) groups facilitates the formation of intra- and intermolecular hydrogen bonds.
Studies on similar molecules have shown that intramolecular hydrogen bonds can form between the amino group and the carbonyl oxygen of the ester, creating a stable six-membered ring. nih.gov Intermolecular hydrogen bonds involving the hydroxyl and amino groups can also lead to the formation of extended networks in the solid state. niscpr.res.in These hydrogen bonds significantly influence the vibrational frequencies of the involved functional groups, often causing shifts to lower wavenumbers for stretching vibrations and to higher wavenumbers for bending vibrations. For instance, the N-H stretching frequencies affected by intermolecular hydrogen bonding of the N-H···N type typically appear in the 3150-3300 cm⁻¹ region. niscpr.res.in
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal Structure and Intermolecular Interactions
A study on Methyl 2-amino-4,5-dimethoxybenzoate showed that intramolecular hydrogen bonds between the amino group and the ester oxygen atoms "lock" the ester into the molecular plane. researchgate.net Intermolecular hydrogen bonds also result in the formation of a helical chain structure. researchgate.net
Table of Crystallographic Data for a Related Compound (Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate) nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1080 (16) |
| b (Å) | 9.818 (2) |
| c (Å) | 17.739 (3) |
| α (°) | 82.07 (2) |
| β (°) | 83.41 (2) |
| γ (°) | 89.37 (3) |
| V (ų) | 1389.3 (5) |
| Z | 4 |
Polymorphism and Solid-State Properties
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can have a significant impact on the physical properties of a compound, such as its melting point, solubility, and stability. While there is no specific information on the polymorphism of this compound in the provided results, it is a phenomenon that should be considered for substituted aromatic compounds capable of forming various hydrogen bonding networks. Different polymorphic forms could arise from different crystallization conditions, leading to variations in their solid-state properties.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the purification and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed for purity assessment. researchgate.net In this method, a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for a similar compound, methyl 4-hydroxy benzoate (B1203000), involved a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, with detection at 254 nm. researchgate.net The retention time of the compound is a key parameter for its identification. The precision and accuracy of the HPLC method can be validated by determining parameters such as linearity, repeatability, and recovery. researchgate.netnih.gov For instance, a developed HPLC method for a related benzamide (B126) showed good reproducibility with a statistical coefficient of approximately 5% and a relative error of less than 2%. nih.gov This indicates the reliability of HPLC for the quality control of such compounds.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its polarity and low volatility, stemming from the presence of amino and hydroxyl functional groups. These groups can lead to poor peak shape, thermal decomposition in the injector or column, and strong adsorption to the stationary phase. To overcome these limitations, derivatization is an essential prerequisite for successful GC analysis. sigmaaldrich.comthermofisher.com
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. For compounds like this compound, silylation is a widely employed and effective derivatization strategy. sigmaaldrich.comthermofisher.com This process involves replacing the active hydrogen atoms in the hydroxyl and amino groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.
A plausible derivatization procedure would involve reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com The resulting derivatives are significantly more volatile and less prone to degradation at the high temperatures required for GC analysis.
The GC-MS analysis of the derivatized this compound would likely be performed on a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com The mass spectrometer detector would then allow for the identification of the derivatized compound based on its characteristic mass spectrum.
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Detector | Mass Spectrometer |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | 50-550 m/z |
Chiral Chromatography for Enantiomeric Purity
For chiral compounds, the determination of enantiomeric purity is critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for separating enantiomers. yakhak.orgresearchgate.net Given that this compound possesses a chiral center, chiral HPLC would be the method of choice to resolve and quantify its enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability in the separation of a wide range of chiral compounds, including amino acid esters. yakhak.orgresearchgate.net Columns like Chiralpak® and Chiralcel® are prominent examples of such CSPs.
The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and π-π stacking, differ in energy for the two enantiomers, leading to different retention times and thus, separation.
To enhance the separation and improve detection, derivatization of the amino group with a chromophoric or fluorophoric tag, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), can be employed. yakhak.orgresearchgate.net This is particularly useful for detecting low concentrations of an undesired enantiomer.
Table 2: Hypothetical Chiral HPLC Parameters for this compound
| Parameter | Value |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
It is important to note that the optimal chiral separation conditions, including the choice of CSP and mobile phase composition, often require empirical method development.
Biological Activities and Pharmacological Relevance
Anticancer Research and Tyrosine Kinase Inhibition
The most significant pharmacological relevance of Methyl 2-amino-5-hydroxy-4-methoxybenzoate lies in its application in anticancer research, specifically as a key building block in the synthesis of a targeted cancer therapy drug.
This compound is a crucial intermediate in several patented manufacturing processes for Gefitinib. newdrugapprovals.orggoogle.comgoogle.com Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. nih.gov
The synthesis process generally involves the following key transformations:
Formation: The compound is typically prepared from its nitro-precursor, methyl-5-hydroxy-4-methoxy-2-nitrobenzoate. This is achieved through a reduction reaction, often using hydrogenation with a palladium-on-carbon catalyst. newdrugapprovals.orggoogle.com One patented process describes achieving a 93% yield for this step. google.com
Cyclization: this compound is then reacted with formamidine (B1211174) acetate (B1210297) in a cyclization reaction to form the core quinazoline (B50416) ring structure. newdrugapprovals.orggoogle.com This step creates N-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amine, another precursor in the Gefitinib synthesis pathway. newdrugapprovals.org A process documented this step as having a 92% yield. google.com
The table below outlines the role of the compound in a representative synthesis step for a Gefitinib precursor.
| Precursor | Reagents | Product | Yield (%) | Reference |
| This compound | Formamidine acetate, Methanol (B129727) | N-(4-fluoro-3-chloro phenyl)-6-hydroxy-7-methoxy quinazoline-4-amine | 92 | newdrugapprovals.orggoogle.com |
This role as a readily available intermediate is critical for the industrial production of Gefitinib, making it an important compound in medicinal chemistry. google.com
Beyond its established role as a synthetic intermediate for Gefitinib, there is no significant body of research exploring other direct anticancer mechanisms of this compound. Its utility in oncology is currently defined by its precursor status to a known tyrosine kinase inhibitor rather than any intrinsic cytotoxic or antineoplastic activity.
Neuropharmacological Applications
There is no scientific literature available that investigates or establishes any neuropharmacological applications for this compound. Its effects on the central nervous system or its potential use in treating neurological disorders have not been a subject of research.
Agonist and Antagonist Activities on Receptors
The interaction of aminobenzoate derivatives with various receptors, particularly serotonin (B10506) receptors, has been a subject of significant research.
Studies on synthetic derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have revealed potent interactions with the 5-HT4 receptor. acs.org A series of these esters were synthesized and evaluated for their activity in functional assays, such as the electrically-stimulated myenteric plexus and longitudinal muscle of the guinea pig ileum and the rat esophagus muscle. acs.org
Several of these compounds, which are structurally related to this compound, were found to have nanomolar affinity for 5-HT4 receptors in binding assays. acs.org For instance, certain monosubstituted piperidine (B6355638) ring derivatives were equipotent to a known 5-HT4 receptor agonist, ML 10302. acs.org Interestingly, some of these compounds acted as partial agonists, exhibiting high potency but with a maximal response that was only 60-80% of that of serotonin (5-HT). acs.org
The research also demonstrated that small structural modifications could dramatically alter the pharmacological profile. The introduction of two methyl groups on the piperidine ring of one of the ester derivatives transformed it from an agonist to a potent antagonist of the 5-HT4 receptor. acs.org
The relationship between the chemical structure of aminobenzoate derivatives and their binding affinity and activity at various receptors is a critical area of study for drug design. For compounds acting on dopamine (B1211576) receptors, the nature of the N-alkyl substituents on the amino group has been shown to be important. nih.gov Studies on 5-hydroxy-2-aminotetralin (B1209819) derivatives have indicated that the accessory binding site for larger N-alkyl substituents can accommodate a variety of neutral and bulky functionalities. nih.gov
In the context of serotonin receptors, the interaction between the ligand and the receptor binding pocket is highly specific. For the 5-HT2A receptor, the primary amino group of serotonin forms a crucial interaction with an aspartate residue (Asp3.32(155)). nih.gov Computational models and site-directed mutagenesis studies have suggested that a nearby serine residue (Ser3.36(159)) can also form a hydrogen bond with the same functional group of serotonin, but not with ligands where the amine is part of a heterocycle or is a tertiary amine, due to steric hindrance. nih.gov This highlights the importance of the substitution pattern on the amino group for receptor interaction.
For 5-HT6 receptor agonists based on a 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole scaffold, specific structural features were found to be essential for potent agonist activity. These include an unsubstituted indole (B1671886) N(1), a 2-methyl group, and a halogen substituent at the indole 5-position. nih.gov The introduction of a benzenesulfonyl group at the N(1)-position converted a full agonist into an antagonist. nih.gov
The following table summarizes the key structure-activity relationships for related compound classes:
| Receptor Target | Key Structural Features for Activity | Resulting Activity |
| Dopamine Receptors | Functionalized N-alkyl substituents on 5-hydroxy-2-aminotetralin | High affinity and agonist properties |
| 5-HT2A Receptors | Primary amino group for interaction with Asp3.32 and Ser3.36 | High-affinity binding |
| 5-HT4 Receptors | Monosubstitution on piperidine ring of 4-amino-5-chloro-2-methoxybenzoates | Potent partial agonism |
| Disubstitution (two methyl groups) on piperidine ring | Potent antagonism | |
| 5-HT6 Receptors | Unsubstituted indole N(1), 2-methyl group, 5-halogen substituent | Potent agonism |
| Benzenesulfonyl group at indole N(1) | Antagonism |
Other Potential Biological Activities
A study investigating the antifeedant properties of ten isomers of methyl hydroxy-methoxybenzoate against the pine weevil, Hylobius abietis, revealed significant activity for some of these compounds. nih.govresearchgate.net This pest is a major economic concern in European forestry, and effective antifeedants offer an environmentally friendly alternative to insecticides. nih.govresearchgate.net
The bioassays demonstrated considerable variation in the antifeedant effects among the different isomers. nih.govresearchgate.net The position of the hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring played a crucial role in determining the level of activity. Notably, isomers with a hydroxyl group in the ortho position to the ester generally exhibited stronger antifeedant effects. nih.gov
The most potent compound identified in the study was Methyl 2-hydroxy-3-methoxybenzoate. nih.govresearchgate.net This finding suggests that certain substitution patterns on the methyl benzoate (B1203000) core structure can elicit potent biological effects in insects, indicating a potential for these compounds in agricultural applications.
The following table presents a summary of the antifeedant activity of selected methyl hydroxy-methoxybenzoate isomers:
| Compound | Antifeedant Activity Level |
| Methyl 2-hydroxy-3-methoxybenzoate | Highest |
| Other ortho-hydroxy isomers | Strong |
| Isomers without ortho-hydroxy group | Weaker |
Enzyme Inhibition Studies
Currently, there is a notable absence of publicly available scientific literature detailing specific enzyme inhibition studies for this compound. Extensive searches of research databases have not yielded any specific data, such as IC50 or Ki values, that would quantify its inhibitory activity against any particular enzyme.
Consequently, no detailed research findings or data tables on the enzyme inhibition properties of this compound can be provided at this time. Further research is required to determine if this compound possesses any significant enzyme inhibitory effects.
Applications in Materials Science and Industrial Chemistry
Use as a Building Block in Complex Chemical Structures
The arrangement of multiple functional groups on the benzene (B151609) ring of methyl 2-amino-5-hydroxy-4-methoxybenzoate makes it a valuable precursor in organic synthesis. While specific documentation on this exact compound is limited, the synthesis of complex pharmaceuticals from structurally similar compounds highlights its potential. For instance, a multi-step synthesis of Gefitinib, an anticancer drug, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate. nih.govmdpi.com This process involves a series of reactions including alkylation, nitration, reduction, cyclization, and amination to build the final quinazoline (B50416) structure. nih.govmdpi.com
The presence of the amino and hydroxyl groups on this compound offers reactive sites for various chemical transformations. These groups can be readily modified to introduce new functionalities or to form larger, more complex molecular architectures. The synthesis of various heterocyclic compounds often relies on starting materials with such functionalities.
Intermediacy in Dyestuff Synthesis
Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a significant class of commercial colorants. The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. Although direct evidence for the use of this compound in large-scale dyestuff production is not prominent in available literature, its chemical structure suggests its potential as a precursor or intermediate. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The hydroxyl and methoxy (B1213986) substituents on the ring would act as auxochromes, influencing the final color and properties of the dye.
Research in Agrochemistry
Research in agrochemistry has explored the use of various substituted benzoates and related compounds for their pesticidal properties. Methyl benzoate (B1203000) itself, a naturally occurring plant metabolite, has been identified as an effective pesticide against a variety of agricultural and urban insect pests. encyclopedia.pubmdpi.com It acts through several modes of action, including as a contact toxicant, fumigant, and repellent. mdpi.com Studies have shown its efficacy against pests like the spotted wing drosophila (Drosophila suzukii), a major pest in fruit crops. usda.gov
Furthermore, research into analogs of methyl benzoate has revealed that modifications to the chemical structure can enhance its insecticidal activity. For example, compounds like methyl 3-methoxybenzoate have shown greater toxicity to adult Aedes aegypti mosquitoes than the parent methyl benzoate. nih.gov Given that this compound is a substituted derivative of methyl benzoate, it represents a candidate for investigation in the development of new agrochemical agents. Its specific substitutions could potentially modulate its biological activity, selectivity, and environmental persistence.
Nonlinear Optical (NLO) Properties of Related Compounds
Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion in lasers and optical switching. youtube.com Organic molecules, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit significant NLO properties.
Substituted methyl anthranilates, which are structurally related to this compound, are among the organic compounds investigated for their NLO properties. The presence of an amino group (an electron donor) and a methoxycarbonyl group (an electron acceptor) on the aromatic ring can lead to intramolecular charge transfer, a key feature for second-order NLO activity. Theoretical studies have shown that the presence of methoxy groups can play a significant role in enhancing second harmonic generation (SHG) responses in related ligand structures. researchgate.net The specific arrangement of donor and acceptor groups in this compound suggests it could be a candidate for further research in the field of NLO materials.
Future Perspectives and Emerging Research Areas
Development of Targeted Drug Delivery Systems
The therapeutic efficacy of many promising compounds is often hindered by poor solubility and lack of specificity. For benzoate (B1203000) derivatives, which can be hydrophobic, targeted drug delivery systems are crucial for enhancing bioavailability and reducing off-target effects. epa.govsigmaaldrich.com
Key Research Directions:
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into core-shell nanostructures known as polymeric micelles. epa.govsigmaaldrich.com The hydrophobic core of these micelles can encapsulate compounds like Methyl 2-amino-5-hydroxy-4-methoxybenzoate, improving their solubility in aqueous environments and protecting them from degradation. epa.govresearchgate.net These systems can be designed to release their payload in response to specific stimuli, such as the lower pH of a tumor microenvironment. tcichemicals.com
Nanoparticle Formulations: Encapsulating the compound within biodegradable and biocompatible nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), can facilitate controlled release and targeted delivery. Surface modification of these nanoparticles with ligands that bind to specific receptors on target cells can further enhance their precision.
Prodrug Strategies: The amino and hydroxyl groups on the molecule offer ideal sites for chemical modification to create prodrugs. A prodrug is an inactive form of a drug that is metabolized into its active form within the body. This approach can improve the pharmacokinetic profile and reduce systemic toxicity.
Table 1: Comparison of Drug Delivery Systems for Benzoate Derivatives
| Delivery System | Mechanism | Potential Advantages for this compound |
| Polymeric Micelles | Encapsulation in a hydrophobic core | Increased solubility, enhanced bioavailability, stimuli-responsive release. epa.govsigmaaldrich.com |
| Nanoparticles | Entrapment within a polymer matrix | Controlled release, protection from degradation, potential for active targeting. |
| Prodrugs | Covalent modification to an inactive form | Improved absorption, distribution, metabolism, and excretion (ADME) properties. |
Integration with Artificial Intelligence for Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comusda.govnih.gov
Emerging Trends:
Predicting Bioactivity: AI models, particularly deep neural networks, can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic targets of new molecules. mdpi.comajol.info By inputting the structure of this compound, researchers could screen for potential interactions with a wide range of proteins, such as kinases, which are often implicated in diseases like cancer. vwr.comchembk.comnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govnih.gov Starting with a known active fragment or the structure of a target protein's binding site, these algorithms can generate novel derivatives of this compound that are optimized for potency and selectivity.
AI-Driven Synthesis Planning: Predicting the most efficient and cost-effective way to synthesize a complex molecule is a significant challenge. sigmaaldrich.comrsc.org AI-powered retrosynthesis tools can analyze the structure of this compound and propose viable synthetic routes, saving chemists valuable time and resources. nih.govresearchgate.net
Exploration of New Catalytic Methods for Synthesis
The development of novel catalytic methods is essential for the efficient and selective synthesis of complex molecules like this compound.
Innovative Synthetic Approaches:
Flow Chemistry: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety, and easier scalability. vwr.compatsnap.comresearchgate.netnih.gov This technology is particularly well-suited for multistep syntheses and for reactions that are difficult to control in batch.
Catalytic C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthetic routes. New catalytic systems are being developed that could enable the direct introduction of the amino, hydroxyl, or methoxy (B1213986) groups onto a simpler benzoate precursor, reducing the number of steps required for synthesis. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Engineered enzymes could be employed for specific steps in the synthesis of this compound, such as the selective hydroxylation or amination of the aromatic ring.
Sustainable and Eco-friendly Production of Benzoate Derivatives
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. cymitquimica.combldpharm.comdiva-portal.org
Green Chemistry Strategies:
Renewable Feedstocks: There is growing interest in producing aromatic compounds from renewable biomass sources, such as lignin (B12514952) and furans, rather than from petroleum. mdpi.comuni.luopenpr.comgoogle.comnih.gov This approach reduces the carbon footprint of chemical manufacturing.
Green Solvents and Catalysts: The use of hazardous solvents and reagents is a major environmental concern. Research into ionic liquids and deep eutectic solvents as greener alternatives for reactions like esterification is ongoing. researchgate.netsigmaaldrich.comacs.org These solvents can also act as catalysts, simplifying the reaction setup.
Microwave-Assisted Synthesis: Microwave reactors can significantly reduce reaction times and energy consumption compared to conventional heating methods, offering a more energy-efficient route to synthesizing benzoate esters. cymitquimica.com
Advanced Functional Materials Development
The unique structure of this compound makes it a promising candidate for the development of advanced functional materials.
Potential Applications:
Polymers: Benzoate derivatives can be incorporated into polymers to impart specific properties. For example, polymers containing hydroxybenzoate units have been shown to possess antimicrobial activity. acs.org The functional groups on this compound could be used to create cross-linked or functionalized polymers for a variety of applications.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The benzoate moiety is a common linker in MOF synthesis. The additional functional groups on this compound could lead to MOFs with tailored properties for applications such as gas storage, separation, and catalysis.
Thermally Activated Delayed Fluorescence (TADF) Materials: Benzoate-based materials have been developed for use in organic light-emitting diodes (OLEDs) that exhibit TADF, a mechanism that can improve the efficiency of the device. rsc.orgresearchgate.net The electronic properties of this compound could make it a suitable component for new TADF emitters.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-amino-5-hydroxy-4-methoxybenzoate?
A common approach involves coupling 4-amino-5-hydroxy-2-methoxybenzoic acid derivatives with glycine esters via amide bond formation, followed by catalytic hydrogenation to remove protective groups (e.g., benzyl esters) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions such as ester hydrolysis. For regioselective functionalization, consider using orthogonal protecting groups for the amino and hydroxy moieties during synthesis.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- FTIR and FT-Raman spectroscopy : Identify characteristic vibrational bands for the amino (~3350 cm⁻¹ N-H stretch), hydroxyl (~3200 cm⁻¹ O-H stretch), and ester carbonyl (~1700 cm⁻¹ C=O stretch) groups. Compare experimental spectra with computational frequency calculations (e.g., DFT) to validate assignments .
- NMR spectroscopy : Use - and -NMR to resolve substituent positions. For example, the methoxy group typically appears as a singlet (~3.8 ppm in -NMR), while aromatic protons show splitting patterns dependent on substitution .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the crystal structure of this compound?
- Data collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) data. Ensure proper crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.
- Structure refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Use SHELXPRO to validate hydrogen bonding networks and generate ORTEP diagrams for visualization .
- Key parameters : Report R-factors (<5%), bond length/angle deviations, and Hirshfeld surface analysis to quantify intermolecular interactions.
Q. What hydrogen bonding patterns are expected in the solid state, and how can graph set analysis be applied?
- Graph set theory : Analyze hydrogen bonds (e.g., O-H···N, N-H···O) using Etter’s formalism to classify motifs (e.g., for dimeric interactions). The hydroxy and amino groups likely form intramolecular or intermolecular bonds, influencing crystal packing .
- Methodology : Use Mercury or PLATON software to calculate hydrogen bond distances/angles and generate graph set descriptors. Compare with analogous benzoate derivatives (e.g., methyl 2-hydroxy-5-methoxybenzoate, which exhibits chains) .
Q. How do substituent positions affect the compound’s reactivity compared to structural analogs?
Refer to comparative studies of methyl hydroxy-methoxybenzoate isomers (see Table 1). For example:
The amino group at position 2 may reduce electrophilicity of the ester carbonyl, slowing hydrolysis. Advanced studies should employ kinetic assays (e.g., HPLC monitoring under varying pH conditions).
Q. What strategies mitigate oxidative degradation during storage or handling?
- Storage : Maintain under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
- Stabilization : Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to solutions. Monitor purity via LC-MS or TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How can computational methods predict biological activity or intermolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
